Sorafenib-galactosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
科学的研究の応用
1. Hepatocellular Carcinoma (HCC) Treatment
Sorafenib, a multikinase inhibitor, is primarily used in the treatment of Hepatocellular Carcinoma (HCC). It prolongs overall survival and delays time to progression in patients with advanced HCC not suitable for curative treatment or transarterial chemoembolization. However, the clinical efficacy of sorafenib is modest, and research has been focused on optimizing its use and overcoming resistance to improve treatment outcomes in HCC (Llovet et al., 2008).
2. Mechanisms of Sorafenib Resistance
The effectiveness of sorafenib in liver cancer is limited due to the development of resistance. Studies have revealed multiple mechanisms behind this resistance, such as the activation of hypoxia-inducible pathways and epithelial-mesenchymal transition. Understanding these mechanisms is crucial for developing more effective individualized therapeutic strategies (Zhu et al., 2017).
3. Targeted Drug Delivery Systems
Research has explored the use of galactosamine (Gal) for targeted drug delivery systems in HCC, leveraging its high binding affinity to asialoglycoprotein receptors overexpressed in HCC cells. This strategy aims to enhance the delivery of potent drugs like sorafenib, improving treatment efficacy and diagnosis via advanced imaging techniques (Yousef et al., 2018).
4. Sorafenib in Other Cancers
Apart from HCC, sorafenib has been investigated for its efficacy in other cancer types, including osteosarcoma. Studies have shown that sorafenib can induce apoptosis and inhibit proliferation in these cancers, suggesting its broader therapeutic potential beyond liver cancer (Grignani et al., 2012).
5. Combination Therapies
Combination therapies involving sorafenib are being studied to enhance its anticancer effects. This includes combining sorafenib with agents like anti-VEGF therapies or kinase inhibitors to overcome resistance mechanisms and improve overall treatment outcomes in cancer patients (Galmiche et al., 2014).
特性
製品名 |
Sorafenib-galactosamine |
---|---|
分子式 |
C26H24ClF3N4O8 |
分子量 |
612.94 |
IUPAC名 |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1 |
InChIキー |
AZQZZRFAWFUQPA-WKKMNAASSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sorafenibgalactosamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。